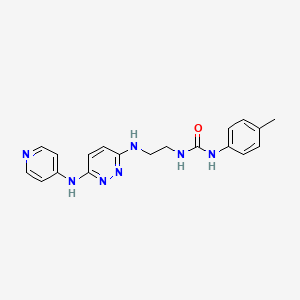
1-(2-((6-(Pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-3-(p-tolyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-((6-(Pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-3-(p-tolyl)urea is a complex organic compound featuring a unique structure that combines pyridazinyl and pyridinyl moieties with a urea linkage. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
准备方法
The synthesis of 1-(2-((6-(Pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-3-(p-tolyl)urea typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazinyl Intermediate: This step involves the reaction of 4-aminopyridine with a suitable reagent to form the pyridazinyl intermediate.
Coupling Reaction: The pyridazinyl intermediate is then coupled with an ethylamine derivative under controlled conditions to form the desired ethylamine-linked intermediate.
Urea Formation: Finally, the ethylamine-linked intermediate is reacted with p-tolyl isocyanate to form the target compound, this compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and high-throughput screening techniques.
化学反应分析
1-(2-((6-(Pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-3-(p-tolyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridazinyl or pyridinyl rings, often using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., 0-100°C). Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(2-((6-(Pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-3-(p-tolyl)urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent, kinase inhibitor, and anti-inflammatory compound.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of 1-(2-((6-(Pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-3-(p-tolyl)urea involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells.
相似化合物的比较
Compared to other similar compounds, 1-(2-((6-(Pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-3-(p-tolyl)urea is unique due to its specific combination of pyridazinyl and pyridinyl moieties. Similar compounds include:
1-(2-((6-(Pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-3-phenylurea: Differing by the substitution on the urea moiety.
1-(2-((6-(Pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-3-(m-tolyl)urea: Differing by the position of the methyl group on the tolyl ring.
These compounds may exhibit different biological activities and properties, highlighting the importance of structural variations in drug design and development.
属性
IUPAC Name |
1-(4-methylphenyl)-3-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O/c1-14-2-4-15(5-3-14)24-19(27)22-13-12-21-17-6-7-18(26-25-17)23-16-8-10-20-11-9-16/h2-11H,12-13H2,1H3,(H,21,25)(H,20,23,26)(H2,22,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNVUSPHNNGLPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(3-chlorophenyl)methyl]-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide](/img/structure/B2971932.png)
![2-(4-chlorophenoxy)-N-(2-{5-[(3-chlorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2-methylpropanamide](/img/structure/B2971934.png)
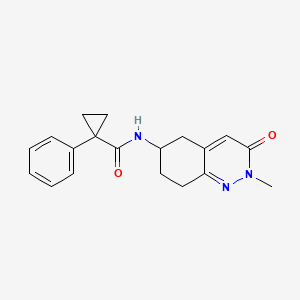
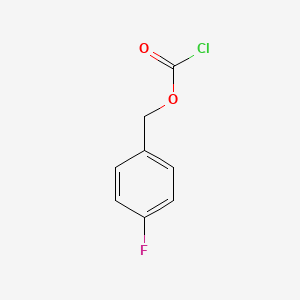

![1-[3-(difluoromethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2971940.png)
![3-(2-Bromophenyl)-N-[3-(2-oxopyrrolidin-1-YL)phenyl]propanamide](/img/structure/B2971942.png)

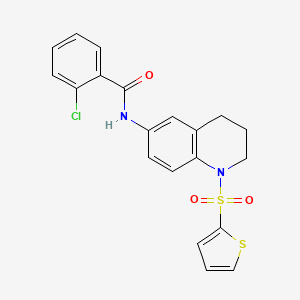
![(4aS,8aR)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one hydrochloride](/img/structure/B2971946.png)
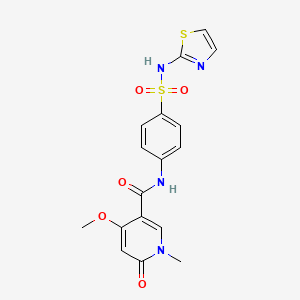
![1,3-dimethyl-6-(1-pyrrolidinylcarbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2971948.png)
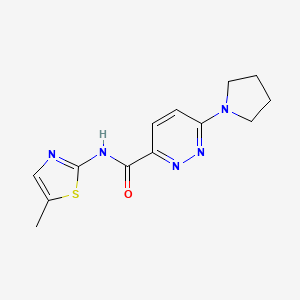
![N-(4-ethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2971954.png)
